molecular formula C7H9NOS B1439283 2-Isopropylthiazole-5-carbaldehyde CAS No. 207675-84-1

2-Isopropylthiazole-5-carbaldehyde

Cat. No. B1439283
M. Wt: 155.22 g/mol
InChI Key: AQUYPRJMFNPTGE-UHFFFAOYSA-N
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Description

2-Isopropylthiazole-5-carbaldehyde is a chemical compound with the CAS Number: 207675-84-1. Its molecular weight is 155.22 and its IUPAC name is 2-isopropyl-1,3-thiazole-5-carbaldehyde .


Molecular Structure Analysis

The InChI code for 2-Isopropylthiazole-5-carbaldehyde is 1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.

Scientific Research Applications

  • Synthesis of Bioactive Compounds

    Thiazole derivatives, including compounds structurally similar to 2-Isopropylthiazole-5-carbaldehyde, have been synthesized and evaluated for potential bioactivity. New 1,3-thiazole derivatives were obtained from reactions involving substituted hydroxyalkyl-1,3-thiazole carbaldehydes. These compounds are investigated due to their potential as bioactive substances (Sinenko et al., 2016).

  • Role in Drug Discovery and Synthesis

    In the realm of drug discovery, pyrazoles, which can be synthesized from related compounds, have shown significance. A study discussed the synthesis of novel pyrazole carbaldehyde derivatives and evaluated their biological properties, including antioxidant, anti-breast cancer, and anti-inflammatory activities. The synthesized compounds were also examined for their interactions with key enzymes, underlining their potential in the development of new drugs (Thangarasu, Manikandan & Thamaraiselvi, 2019).

  • Development of Photocatalysts

    The use of related carbaldehydes in photocatalysis has been studied. For example, furan-2-carbaldehydes were used as green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones through ligand-free photocatalytic C–C bond cleavage. This highlights the utility of these compounds in developing eco-friendly catalytic processes (Yu et al., 2018).

  • Innovations in Organic Chemistry

    Complex organic syntheses involving carbaldehydes, similar to 2-Isopropylthiazole-5-carbaldehyde, have led to novel discoveries. For instance, reactions involving 2,2'-bipyridine-6-carbaldehyde and certain diaminoethanes in the presence of metal ions resulted in the formation of complexes with significant diastereoselectivity. These findings open up new pathways in the field of organic chemistry, particularly in the synthesis of chiral Schiff base ligands (Constable, Zhang, Housecroft & Zampese, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-propan-2-yl-1,3-thiazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NOS/c1-5(2)7-8-3-6(4-9)10-7/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYPRJMFNPTGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropylthiazole-5-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Grossman, F Soukarieh, W Richardson, R Liu… - European Journal of …, 2020 - Elsevier
… , to give 2-isopropylthiazole-5-carbaldehyde, which was immediately treated with hydroxylamine hydrochloride affording 2-isopropylthiazole-5-carbaldehyde oxime (39). Reduction of …
Number of citations: 36 www.sciencedirect.com

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